1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
Description
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves cyclization reactions of appropriate precursors. For instance, novel series of quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives, showing that derivatives bearing certain groups at specific positions could lower triglyceride and total cholesterol levels (Kurogi et al., 1996). Furthermore, Markosyan et al. (2007) synthesized new derivatives of benzo[h]quinazolines containing diethyl substituents at position 5 through alkylation, demonstrating the versatility of synthesis techniques for these compounds.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic ring system containing nitrogen atoms, which is foundational to their chemical behavior and biological activity. The detailed molecular structure can be elucidated through methods such as X-ray crystallography, as demonstrated in the synthesis and structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including alkylation, which can lead to N-substituted or O-substituted products. The reactivity of these compounds allows for the synthesis of a wide range of derivatives with different substituents, influencing their physical and chemical properties (Markosyan et al., 2007).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the quinazoline core. For example, the introduction of methoxy groups at certain positions on the quinazolinone ring system has been found to increase hypolipidemic activity due to changes in physical properties (Kurogi et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and the ability to undergo specific reactions, define the applications of quinazoline derivatives in synthesis and potential biological activities. For instance, the interaction of certain quinazoline derivatives with electrophilic reagents has been explored to understand their potential for further chemical modifications and to derive novel compounds with enhanced activities (Oripov et al., 1979).
properties
IUPAC Name |
1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)quinazoline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-3-22-18-11-10-16(14-17(18)19(24)23(4-2)20(22)25)29(26,27)21-12-13-28-15-8-6-5-7-9-15/h5-11,14,21H,3-4,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOIWMGHXJVQKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(=O)N(C1=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diethyl-2,4-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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